N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-4-8-22-19(27)12-25-16(13-26)11-24-21(25)31-14-20(28)23-9-7-15-5-6-17(29-2)18(10-15)30-3/h4-6,10-11,26H,1,7-9,12-14H2,2-3H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBPKVOWUFAVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)NCC=C)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenethyl group suggests potential interactions with neurotransmitter systems, particularly those involving dopamine. The overall structure can be represented as follows:
Research indicates that compounds containing imidazole moieties often exhibit a range of biological activities including:
- Antitumor Activity: Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and microtubule destabilization .
- Neurotransmitter Modulation: The compound's structure suggests potential interactions with the vesicular monoamine transporter 2 (VMAT2), which is crucial for dopamine regulation. Inhibitors of VMAT2 are being explored as treatments for conditions like schizophrenia and mood disorders .
Anticancer Activity
Imidazole derivatives have shown promise in cancer therapy. A study highlighted that compounds with imidazole rings could act as effective anticancer agents by targeting specific pathways involved in tumor growth and metastasis . The compound's structural features may enhance its efficacy against various cancer cell lines.
Neuroprotective Effects
Given the connection to VMAT2, there is potential for neuroprotective effects. VMAT2 inhibitors have been linked to reduced symptoms in neurological disorders by modulating dopaminergic signaling .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
- In Vitro Studies: Compounds similar in structure to N-allyl-2-(2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide demonstrated significant cytotoxicity against human cancer cell lines, indicating a potential for further development as anticancer agents .
- Neuropharmacological Assessments: Research on VMAT2 inhibitors has shown that they can effectively reduce hyperkinetic movement disorders in animal models, suggesting that N-allyl derivatives may also possess similar therapeutic benefits .
Comparative Analysis of Biological Activities
| Activity Type | Compound Type | Observed Effects |
|---|---|---|
| Antitumor | Imidazole Derivatives | Inhibition of cancer cell proliferation |
| Neuroprotective | VMAT2 Inhibitors | Reduction of symptoms in CNS disorders |
| Antimicrobial | Heterocyclic Compounds | Broad-spectrum antimicrobial activity observed |
Comparison with Similar Compounds
Pharmacological Implications
- The allylacetamide chain may reduce hepatic clearance compared to bulkier aryl groups.
- The chloro-methylphenyl substituent introduces steric hindrance, which could limit blood-brain barrier penetration .
- Compound 2: The 2-amino-2-oxoethyl side chain enhances hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability .
Bioactivity and Research Findings
- Antimicrobial Potential: The thioether and imidazole motifs in the target compound and Compound 2 are common in antifungal agents (e.g., ketoconazole analogues) .
- Neuroactivity : The 3,4-dimethoxyphenethyl group in the target compound mirrors substructures in serotonin receptor modulators, implying CNS activity .
- Metabolic Stability : The allyl group in the target compound may confer resistance to oxidative metabolism compared to Compound 1’s chlorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
